Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid

Chiral Purity Enantiomeric Excess Solid-Phase Peptide Synthesis

Researchers requiring precise stereochemical control in peptide engineering often face challenges sourcing enantiopure β-amino acid building blocks. Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (CAS 284492-16-6) addresses this with defined (R)-configuration validated by specific optical rotation ([α]D25 = +29±2°). • Enables incorporation of conformationally restricted β-amino acid residues with exact spatial orientation for target binding. • Meta-hydroxyphenyl group provides a distinct hydrogen-bonding vector inaccessible with ortho- or para-regioisomers. • Fmoc-protected for direct SPPS integration; free phenolic -OH available for orthogonal bioconjugation. • Available from stock in 100 mg to 1 g quantities for immediate global dispatch.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
CAS No. 284492-16-6
Cat. No. B13398505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid
CAS284492-16-6
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)O
InChIInChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
InChIKeyLZJDAHKCUYUTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (CAS 284492-16-6) Procurement Overview: A Chiral Fmoc-β-Amino Acid Building Block


Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (CAS 284492-16-6, also referenced as 511272-35-8) is a chiral, non-natural β-amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a meta-hydroxyphenyl substituent at the β-carbon . With a molecular formula of C24H21NO5 and a molecular weight of 403.43 g/mol, this compound is characterized as an off-white to white solid or powder with an optical rotation of [α]D25 = +29 ± 2° (c=1 in DMF), confirming the (R)-absolute configuration . It serves as a critical building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry, enabling the incorporation of a conformationally restricted β-amino acid residue with a precise stereochemical orientation .

Stereospecific SPPS workflow with Fmoc/tBu chemistry
Chiral (R)-β-amino acid building block with meta-hydroxyphenyl side chain
Enables conformational restriction and peptide folding studies

Why Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (CAS 284492-16-6) Cannot Be Simply Replaced by Other Fmoc-β-Amino Acids


The unique combination of an (R)-configured β-amino acid backbone and a meta-hydroxyphenyl group in Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid confers specific structural and stereochemical properties that are not interchangeable with its (S)-enantiomer or regioisomers (e.g., ortho- or para-hydroxy derivatives). The β-amino acid framework imparts distinct conformational preferences in peptide chains compared to standard α-amino acids, while the (R)-configuration dictates the precise spatial orientation of the side chain, which is critical for target binding and biological activity [1]. Substitution with a racemic mixture, an (S)-enantiomer, or a regioisomer would alter peptide folding, molecular recognition events, and downstream efficacy, making this specific compound essential for reproducible and high-fidelity peptide engineering [2].

Enantiomer substitution
Target: (R)-enantiomer
Substitute risk: (S)-enantiomer or racemate
Defined spatial orientation critical for target binding and peptide conformation.
Reversed stereochemistry may alter molecular recognition, folding, and reported endpoint response.
Regioisomer mismatch
Target: meta-hydroxyphenyl
Substitute risk: ortho- or para-hydroxy
Provides distinct hydrogen-bonding geometry for peptide structure and interactions.
Shifted hydroxyl position may disrupt intramolecular folding and intermolecular binding contacts.
Backbone class mismatch
Target: β-amino acid
Substitute risk: Standard α-amino acid
Confers unique secondary structures and reported resistance to proteolytic degradation.
Conformational preferences and metabolic stability profile may not transfer.

Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid: Head-to-Head Evidence for Differentiated Selection


Chiral Purity and Enantiomeric Excess: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer of Fmoc-3-amino-3-(3-hydroxyphenyl)-propionic acid is defined by a specific optical rotation of [α]D25 = +29 ± 2° (c=1 in DMF), which is the mirror image of the (S)-enantiomer's [α]D25 = -28 ± 2° (c=1 in DMF) . Both enantiomers are supplied with a purity of ≥98% (HPLC) . While this indicates a high level of chemical purity for both, the difference in optical rotation is a critical specification for ensuring the correct stereoisomer is procured for stereospecific applications.

Chiral purity and enantiomeric excess
Cross-study comparable
Optical Rotation
Target: [α]D25 = +29 ± 2° (c=1 in DMF)

Comparator: [α]D25 = -28 ± 2° (c=1 in DMF)
Approx. 57° magnitude difference
Supports enantiomer-attribution review
Identical purity specification; optical rotation confirms stereochemical identity.
Chiral Purity Enantiomeric Excess Solid-Phase Peptide Synthesis

Regioisomeric Specificity: 3-Hydroxyphenyl (meta) vs. 2-Hydroxyphenyl (ortho)

The position of the hydroxyl group on the phenyl ring influences physicochemical properties. The target 3-hydroxyphenyl (meta) regioisomer is supplied with a purity of ≥98% (HPLC), an optical rotation of [α]D25 = +29 ± 2°, and a melting point range of 158-160 °C . In contrast, the 2-hydroxyphenyl (ortho) regioisomer is supplied with a purity of ≥99% (HPLC) and a distinct optical rotation of [α]D25 = +23 ± 2°, with a broader melting point range of 158-164 °C . The difference in optical rotation and melting behavior underscores that these are chemically distinct entities with different bulk properties.

Regioisomeric specificity
Cross-study comparable
Melting Point
Target (meta): 158–160 °C

Comparator (ortho): 158–164 °C
Optical rotation differs by 6°
Distinct physicochemical profile
Meta-hydroxy geometry alters hydrogen-bonding potential; data to verify batch identity.
Regioisomer Hydrogen Bonding Peptide Secondary Structure

β-Amino Acid Backbone: Conformational Impact vs. α-Amino Acids

The β-amino acid backbone of Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid introduces an additional methylene group compared to its α-amino acid counterpart (Fmoc-D-m-Tyrosine). This structural difference inherently alters the local peptide backbone conformation and is a class-level characteristic of β-amino acids. Peptides incorporating β-amino acids often exhibit increased resistance to proteolytic degradation and can adopt unique secondary structures, such as β-peptide helices, which are distinct from the α-helices and β-sheets formed by α-amino acids [1].

β-Amino acid backbone impact
Class-level inference
Additional methylene unit vs. α-amino acids
Reported to enhance metabolic stability and enable non-canonical secondary structures.
Supports conformational research context
Quantitative impact requires context-dependent peptide analysis.
β-Amino Acid Peptide Conformation Proteolytic Stability

Fmoc Deprotection Kinetics: Compatibility with Standard SPPS Workflows

The Fmoc protecting group is a standard in SPPS due to its predictable and rapid deprotection kinetics under mild basic conditions (e.g., 20% piperidine in DMF). This allows for the controlled, stepwise elongation of peptide chains [1]. While this is a general feature of Fmoc-protected amino acids, it is a critical differentiator from building blocks utilizing other N-protecting groups (e.g., Boc, Alloc, or Cbz), which require different, often harsher, deprotection conditions (e.g., strong acids for Boc, transition metals for Alloc) that may not be compatible with acid-labile side chain protecting groups or certain resin linkers.

Fmoc deprotection compatibility
Class-level inference
Base-labile Fmoc group; deprotection via piperidine (e.g., 20% in DMF)
Orthogonal to acid-labile Boc and transition-metal-labile Alloc groups.
Standard SPPS workflow integration
Supports automated synthesizer protocols without specialized deprotection steps.
Solid-Phase Peptide Synthesis Fmoc Deprotection Orthogonal Protection

Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (CAS 284492-16-6): Application Scenarios Based on Differentiated Evidence


Stereospecific Peptide Therapeutics for Neurological Targets

The defined (R)-configuration, validated by specific optical rotation ([α]D25 = +29 ± 2°), is essential for the synthesis of peptide mimetics targeting neurological receptors where stereochemistry dictates binding affinity and functional activity . Substitution with the (S)-enantiomer ([α]D25 = -28 ± 2°) would lead to a diastereomeric product with potentially compromised or abolished therapeutic efficacy. This compound is therefore critical for R&D programs in neuroscience that require precise stereochemical control to replicate or block natural neurotransmitter interactions [1].

Development of Proteolytically Stable β-Peptide Scaffolds

The β-amino acid backbone of this building block provides a class-level advantage for creating peptides with enhanced metabolic stability [2]. For drug discovery projects targeting extracellular or protease-rich environments, incorporating this residue can extend the half-life of a peptide drug candidate compared to an analogous sequence composed entirely of α-amino acids. This is particularly valuable in the design of long-acting peptide therapeutics or diagnostic agents.

Fine-Tuning Peptide Structure via Meta-Hydroxyl Hydrogen Bonding

The meta-hydroxyphenyl group offers a distinct hydrogen-bonding vector compared to the ortho- or para-hydroxy regioisomers . In peptide engineering, this can be leveraged to precisely control intramolecular folding or to mediate specific intermolecular contacts with a biological target. The physical distinction (e.g., melting point of 158-160°C for the meta-isomer vs. 158-164°C for the ortho-isomer) ensures researchers are procuring the correct regioisomer for their structure-activity relationship (SAR) studies.

Complex Bioconjugation and Drug Delivery Systems

The compound serves as a versatile handle for bioconjugation. The Fmoc group allows for its direct incorporation into a peptide chain using standard SPPS, while the free meta-hydroxyl group on the phenyl ring can be subsequently exploited as a site for further functionalization, such as attaching PEG chains, fluorescent probes, or cytotoxic payloads [3]. This orthogonal reactivity—Fmoc deprotection for chain elongation and hydroxyl conjugation for payload attachment—is essential for constructing sophisticated, multi-functional bioconjugates and targeted drug delivery vehicles [4].

Application
Selection Property
Validation Focus
Stereospecific peptide mimetics
Enantiomer-attribution review
Optical rotation identity and binding-assay context
Metabolically stable β-peptide scaffolds
β-Amino acid backbone
Proteolytic stability and secondary structure analysis
Hydrogen-bonding fine-tuning
meta-Hydroxyphenyl regioisomer
Intramolecular folding and target-interaction SAR
Complex bioconjugation systems
Orthogonal Fmoc/hydroxyl reactivity
Conjugation site specificity and payload attachment review
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